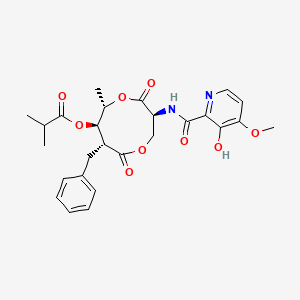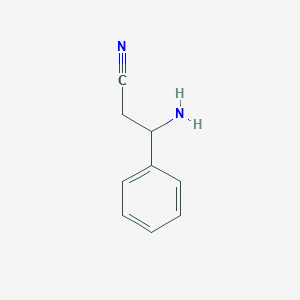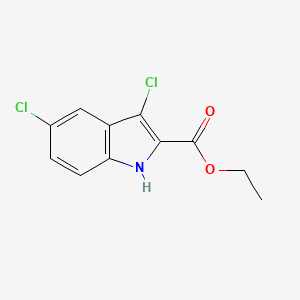![molecular formula C13H14O3S B3245316 Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate CAS No. 16769-00-9](/img/structure/B3245316.png)
Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate
Descripción general
Descripción
Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom, and their derivatives are known for their diverse biological and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxybenzo[b]thiophene-3-yl as the starting material.
Acetylation: The starting material undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The resulting acetyl derivative is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohol derivative.
Substitution: Substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: 2-(6-methoxybenzo[b]thiophen-3-yl)acetic acid
Reduction: 2-(6-methoxybenzo[b]thiophen-3-yl)ethanol
Substitution: Various derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, particularly those targeting inflammatory and microbial infections.
Biology: The compound is used in biological studies to understand the interaction of thiophene derivatives with biological systems.
Material Science: It is utilized in the development of new materials with enhanced properties, such as increased thermal stability and conductivity.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparación Con Compuestos Similares
Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate is compared with other similar compounds to highlight its uniqueness:
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid: This compound is structurally similar but has a carboxylic acid group instead of an ester group, leading to different chemical properties and applications.
2-(6-methoxybenzo[b]thiophen-3-yl)acetic acid: This compound is the oxidized form of this compound and is used in different biological and industrial contexts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
ethyl 2-(6-methoxy-1-benzothiophen-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-3-16-13(14)6-9-8-17-12-7-10(15-2)4-5-11(9)12/h4-5,7-8H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGCGFRYUUGPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=C1C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzaldehyde,4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B3245265.png)

![Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3245277.png)




![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine](/img/structure/B3245310.png)


![14H-Benzo[c]benzofuro[2,3-a]carbazole](/img/structure/B3245341.png)
